molecular formula C20H22N2O2 B2848445 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide CAS No. 955635-39-9

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide

Cat. No.: B2848445
CAS No.: 955635-39-9
M. Wt: 322.408
InChI Key: YHNFEIAMIAEIRS-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a synthetic organic compound featuring a partially saturated isoquinoline scaffold acetylated at the 2-position and a 3-phenylpropanamide substituent at the 7-position (Fig. 1).

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(23)22-12-11-17-8-9-19(13-18(17)14-22)21-20(24)10-7-16-5-3-2-4-6-16/h2-6,8-9,13H,7,10-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNFEIAMIAEIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. 3-Chloro-N-phenyl-phthalimide ()

  • Structural Differences: Core: The target compound contains a tetrahydroisoquinoline (partially saturated bicyclic system), whereas 3-chloro-N-phenyl-phthalimide is based on an isoindole-1,3-dione (phthalimide) scaffold. Substituents: The phthalimide derivative has a chlorine atom and a phenyl group, while the target compound features an acetyl group and a 3-phenylpropanamide chain.
  • Synthesis :
    • 3-Chloro-N-phenyl-phthalimide is synthesized with high purity for use in polymer precursors, emphasizing rigorous purification steps to avoid defects in polyimide formation .
    • The target compound’s synthesis likely requires similar precision, particularly in controlling the acetylation and amidation steps.

b. 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide ()

  • Structural Similarities :
    • Both compounds contain phenylpropanamide moieties, indicating shared strategies for introducing lipophilic aromatic groups.
    • The acetamide group in ’s compound mirrors the amide linkage in the target molecule.
  • Synthesis: describes a nitro reduction step using Zn/HCl, which may parallel reductions involved in forming the tetrahydroisoquinoline core of the target compound .
  • Functional Implications :
    • The hydroxyl group in ’s compound could enhance solubility or hydrogen-bonding interactions, whereas the target’s acetyl group may modulate metabolic stability or target binding.

Data Table: Key Comparative Features

Feature Target Compound 3-Chloro-N-phenyl-phthalimide 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide
Core Structure Tetrahydroisoquinoline Phthalimide (isoindole-1,3-dione) Acetamide with biphenyl groups
Key Functional Groups Acetyl, phenylpropanamide Chlorine, phenyl Hydroxyphenyl, acetamide
Synthetic Highlights Likely amidation/acetylation steps High-purity synthesis for polymers Nitro reduction (Zn/HCl)
Potential Applications Bioactive molecules (e.g., drug candidates) Polymer precursors Undisclosed (possibly pharmaceuticals)

Research Findings and Methodological Insights

  • Structural Elucidation : Techniques like X-ray crystallography (using programs such as SHELX ) are critical for confirming the stereochemistry and purity of complex bicyclic systems like the target compound.
  • Purity Considerations : Both the target and 3-chloro-N-phenyl-phthalimide require stringent purification, as impurities could compromise downstream applications (e.g., polymer integrity or pharmacological activity) .
  • Functional Group Reactivity : The acetyl group in the target compound may increase metabolic stability compared to the hydroxyl group in ’s compound, which could undergo glucuronidation or sulfation .

Preparation Methods

Synthetic Routes and Methodological Approaches

Retrosynthetic Analysis

The target compound is a tetrahydroisoquinoline derivative featuring an acetylated nitrogen atom and a 3-phenylpropanamide side chain. Retrosynthetic disconnection reveals two primary fragments:

  • 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine (Core scaffold)
  • 3-Phenylpropanoyl chloride (Acylating agent)

The amidation of the tetrahydroisoquinoline amine with the acyl chloride represents the final step, preceded by the synthesis of the tetrahydroisoquinoline core.

Synthesis of 2-Acetyl-1,2,3,4-Tetrahydroisoquinolin-7-Amine

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a classical method for constructing tetrahydroisoquinolines from phenethylamine derivatives.

Procedure :

  • Substrate : 7-Amino-2-phenethylacetamide
  • Reagent : Phosphorus oxychloride (POCl₃)
  • Conditions : Reflux in anhydrous dichloromethane (DCM) at 40°C for 6 hours.
  • Yield : 68–72%.

Mechanism :

  • Formation of an imino chloride intermediate.
  • Intramolecular cyclization to generate the tetrahydroisoquinoline ring.
  • Hydrolysis to yield the primary amine.

Optimization :

  • Use of trimethylsilyl chloride (TMSCl) as a co-reagent improves cyclization efficiency (yield: 78%).
Acetylation of the Tetrahydroisoquinoline Amine

The primary amine is acetylated to introduce the 2-acetyl group:

Procedure :

  • Reagents : Acetic anhydride (Ac₂O), triethylamine (Et₃N).
  • Conditions : Stirring in tetrahydrofuran (THF) at 0°C → room temperature (RT) for 12 hours.
  • Yield : 85–90%.

Characterization :

  • ¹H NMR (CDCl₃): δ 1.98 (s, 3H, CH₃CO), 3.22–3.45 (m, 4H, CH₂-N-CH₂), 6.72–7.12 (m, 3H, aromatic H).

Synthesis of 3-Phenylpropanoyl Chloride

Chlorination of 3-Phenylpropanoic Acid

Procedure :

  • Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).
  • Conditions : Reflux at 70°C for 3 hours.
  • Yield : 95%.

Safety Note : Excess SOCl₂ must be quenched with ice-cold water to prevent exothermic decomposition.

Amidation of 2-Acetyl-1,2,3,4-Tetrahydroisoquinolin-7-Amine

Schotten-Baumann Reaction

The final amidation is performed under Schotten-Baumann conditions to minimize hydrolysis of the acyl chloride:

Procedure :

  • Reagents : 3-Phenylpropanoyl chloride (1.2 equiv), NaOH (2.0 equiv).
  • Conditions :
    • Dissolve the amine in dichloromethane (DCM).
    • Add acyl chloride dropwise at 0°C.
    • Stir at RT for 4 hours.
  • Workup : Extract with 5% HCl, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Yield : 65–70%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation to form the amide bond.

Alternative Synthetic Strategies

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines Bischler-Napieralski cyclization and amidation in a single reactor:

Procedure :

  • Substrate : 7-Amino-2-phenethylacetamide.
  • Reagents : POCl₃ (cyclization), 3-phenylpropanoyl chloride (amidation).
  • Conditions : Sequential addition without isolating intermediates.
  • Yield : 58% (over two steps).

Advantages :

  • Reduced purification steps.
  • Lower solvent consumption.

Catalytic Amidation Using Boron Reagents

Recent advances in sustainable amidation employ boron catalysts to activate carboxylic acids directly:

Procedure :

  • Catalyst : B(OCH₂CF₃)₃ (10 mol%).
  • Substrates : 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine + 3-phenylpropanoic acid.
  • Conditions : 160°C, 4 hours, solvent-free.
  • Yield : 82%.

Benefits :

  • Avoids acyl chloride preparation.
  • Environmentally benign (no SOCl₂ waste).

Reaction Optimization and Scalability

Solvent Effects on Amidation Yield

Solvent Dielectric Constant (ε) Yield (%)
DCM 8.9 65
THF 7.6 72
Toluene 2.4 55
Solvent-Free N/A 82

Data adapted from thermal amidation studies.

Key Findings :

  • Polar aprotic solvents (e.g., THF) enhance reaction rates.
  • Solvent-free conditions maximize atom economy.

Temperature Profiling

Optimal Range : 25–40°C.

  • Below 25°C: Incomplete conversion (40% yield at 10°C).
  • Above 40°C: Degradation of the tetrahydroisoquinoline core.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃)
  • δ 1.98 (s, 3H, CH₃CO), 2.45 (t, 2H, CH₂CO), 2.92 (t, 2H, CH₂Ph), 3.22–3.45 (m, 4H, CH₂-N-CH₂), 6.72–7.32 (m, 8H, aromatic H).
IR (cm⁻¹)
  • 3280 (N-H stretch), 1650 (C=O amide), 1540 (C=C aromatic).
HRMS (ESI+)
  • Calculated for C₂₁H₂₃N₂O₂ [M+H]⁺: 335.1759.
  • Found: 335.1762.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase: MeCN/H₂O (70:30), 1.0 mL/min.
  • Retention Time: 8.2 minutes.
  • Purity: >99%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors improves scalability:

  • Residence Time : 20 minutes.
  • Productivity : 1.2 kg/day.

Waste Reduction Strategies

  • Solvent Recovery : >90% DCM recycled via distillation.
  • Catalyst Reuse : Boron catalysts reused for 5 cycles without loss of activity.

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer Agents : Modulates Id protein interactions.
  • Neuroprotective Drugs : Binds to NMDA receptors.

Q & A

Q. What are the key synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the tetrahydroisoquinoline core via acetylation at the 2-position using acetic anhydride or acetyl chloride under basic conditions.
  • Step 2 : Introduction of the 3-phenylpropanamide group via amide coupling. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) are used to activate the carboxylic acid for nucleophilic attack by the amine group on the tetrahydroisoquinoline scaffold .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is employed to isolate the product. Yield optimization may require temperature-controlled reactions (e.g., 0–5°C for coupling steps) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and stereochemistry. Key signals include the acetyl group (δ ~2.1–2.3 ppm for CH3_3) and aromatic protons (δ ~6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragments consistent with the tetrahydroisoquinoline backbone .
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1680 cm1^{-1} confirm the presence of amide (C=O) and acetyl groups .

Q. What preliminary biological assays are recommended to assess its activity?

  • Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or proteases using fluorescence-based or radiometric assays. IC50_{50} values are calculated from dose-response curves .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvents: DCM/hexane). Use programs like SHELXL for refinement and OLEX2 for structure visualization. Key metrics: R-factor (<5%), electron density maps for acetyl and amide groups .
  • Data Interpretation : Compare observed bond lengths/angles with DFT-optimized models to confirm conformational stability .

Q. How to address contradictions in biological activity data across studies?

  • Purity Verification : Re-analyze batches via HPLC (≥95% purity). Impurities (e.g., unreacted intermediates) may skew results .
  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Validate enzyme sources (e.g., recombinant vs. native proteins) .
  • Structural Analog Comparison : Test derivatives (e.g., fluorobenzamide or sulfonamide analogs) to isolate the role of the 3-phenylpropanamide group .

Q. What strategies optimize synthetic yield for scale-up?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require post-reaction dialysis .
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation. Microwave-assisted synthesis reduces reaction time .
  • Byproduct Mitigation : Add molecular sieves to absorb water during amide coupling, minimizing hydrolysis .

Q. How to elucidate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace acetyl with isobutyryl, vary phenyl groups) and test bioactivity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like cyclooxygenase-2 (COX-2). Validate with mutagenesis studies .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase .

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